REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl-].[Mg+2].[Cl-].[CH2:24]=[O:25]>C1COCC1.CCOC(C)=O.Cl>[OH:20][C:15]1[C:16]([CH:24]=[O:25])=[CH:17][CH:18]=[CH:19][C:14]=1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:2.3.4|
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Name
|
|
Quantity
|
27.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=C(C=CC=C1)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
31.5 (± 8.5) °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred an additional 10 min during which time a light tan suspension
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
formed
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
|
Type
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TEMPERATURE
|
Details
|
to reflux with formation of a yellow suspension
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2.5 hr
|
Duration
|
2.5 h
|
Type
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TEMPERATURE
|
Details
|
to slowly cool to room temperature
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Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
with mild cooling
|
Type
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CUSTOM
|
Details
|
at <25° C
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
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Type
|
WASH
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Details
|
The organic phase was washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a yellow oil
|
Type
|
CUSTOM
|
Details
|
that partially crystallized
|
Type
|
WAIT
|
Details
|
The oily crystalline material was pumped on high vacuum for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to give 20.6 g (104%) of crude 14 that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1C=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |